Acid red 131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

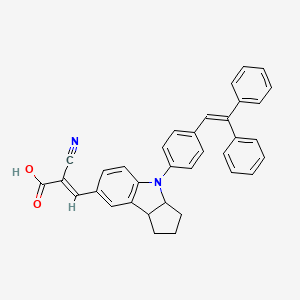

(E)-2-cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N2O2/c36-23-28(35(38)39)20-25-16-19-34-32(22-25)30-12-7-13-33(30)37(34)29-17-14-24(15-18-29)21-31(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,30,33H,7,12-13H2,(H,38,39)/b28-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTRYMLNXIJMCB-VFCFBJKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C#N)C(=O)O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C(\C#N)/C(=O)O)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652145-29-4 | |

| Record name | D 131 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of D131 Dye for Dye-Sensitized Solar Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The D131 dye, chemically known as cis-di(thiocyanato)-bis(2,2'-bipyridyl-4,4'-dicarboxylic acid)-ruthenium(II), is a foundational photosensitizer in the field of Dye-Sensitized Solar Cells (DSSCs). Its robust performance and well-understood properties make it a benchmark for the development of new solar cell technologies. This guide provides a comprehensive overview of the synthesis and purification of D131 dye, often referred to by its common name, N3 dye.

Synthesis of D131 (N3) Dye

The synthesis of the D131 (N3) dye can be accomplished through several pathways. The most common and well-documented methods include the sequential ligand exchange protocol developed by Grätzel and a more streamlined one-pot synthesis.

Key Reactants and Intermediates

| Compound Name | Formula | Role |

| Ruthenium(III) chloride trihydrate | RuCl₃·3H₂O | Ru precursor |

| 2,2'-bipyridine-4,4'-dicarboxylic acid | C₁₂H₈N₂O₄ | Ligand |

| Ammonium thiocyanate | NH₄SCN | SCN⁻ source |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent |

| cis-Ru(dcbpy)₂Cl₂ | C₂₄H₁₆Cl₂N₄O₈Ru | Intermediate |

| D131 (N3) Dye | C₂₆H₁₆N₆O₈RuS₂ | Product |

Experimental Protocols

This method involves the initial synthesis of a chlorinated intermediate followed by ligand exchange.

-

Synthesis of cis-Ru(dcbpy)₂Cl₂ Intermediate:

-

Dissolve Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) and 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

-

Reflux the mixture for 8 hours. During this step, the ruthenium center coordinates with the bipyridyl ligands.

-

After cooling, the intermediate product, cis-Ru(dcbpy)₂Cl₂, is isolated.

-

-

Ligand Exchange to Form D131 (N3) Dye:

-

The isolated cis-Ru(dcbpy)₂Cl₂ intermediate is then reacted with an excess of ammonium thiocyanate (NH₄SCN).

-

This reaction is typically carried out in a suitable solvent like DMF and heated to facilitate the exchange of the chloride ligands with thiocyanate ligands.

-

The final product, D131 (N3) dye, is obtained after purification.

-

A reported yield for this multi-step process is approximately 25%.[1]

This streamlined approach avoids the isolation of the intermediate complex.

-

Initial Reaction:

-

Combine Ruthenium(III) chloride trihydrate and 2,2'-bipyridine-4,4'-dicarboxylic acid in DMF.

-

Reflux the mixture for a set period.

-

-

In-situ Ligand Exchange:

-

Without isolating the intermediate, add an excess of ammonium thiocyanate (NH₄SCN) directly to the reaction mixture.

-

Continue to reflux the solution for an additional 6 hours to complete the ligand exchange.[1]

-

The D131 (N3) dye is then isolated and purified from the reaction mixture.

-

This method has a reported yield of around 17% after purification by column chromatography.[1]

Purification of D131 (N3) Dye

Purification is a critical step to remove unreacted starting materials, byproducts, and isomeric impurities, which can significantly impact the performance of the resulting DSSC.

Purification Techniques

| Method | Stationary Phase | Mobile Phase/Eluent | Target Impurities Removed |

| Column Chromatography | Silica Gel | Varies (often requires esterification of dye) | Less polar byproducts, linkage isomers (S-bound) |

| Gel Permeation | Sephadex LH-20 | Methanol or Ethanol | Unreacted ligands, smaller molecular weight impurities |

| Recrystallization | - | Ethanol/Water or other suitable solvent mixtures | Soluble impurities |

Experimental Protocols

This is a common method for purifying the crude D131 (N3) dye.

-

Column Preparation:

-

Swell Sephadex LH-20 resin in the chosen eluent (e.g., methanol).

-

Pack a column with the swollen resin to the desired dimensions.

-

-

Sample Loading and Elution:

-

Dissolve the crude D131 dye in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the column.

-

Elute the sample with the mobile phase, collecting fractions. The desired D131 dye typically elutes as the main colored band.

-

-

Analysis and Collection:

-

Monitor the collected fractions using UV-Vis spectroscopy to identify the fractions containing the pure dye.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified D131 dye.

-

To enable purification on silica gel, the carboxylic acid groups can be temporarily protected as esters.

-

Esterification:

-

Protect the carboxylic acid functionalities of the bipyridyl ligands with a suitable alcohol (e.g., iso-butanol) prior to or after complexation.

-

-

Silica Gel Chromatography:

-

The esterified dye complex is less polar and can be effectively purified using silica gel column chromatography.

-

This method is particularly effective at removing less efficient S-bound linkage isomers of the thiocyanate ligand.

-

-

Deprotection:

-

After purification, the ester groups are hydrolyzed (e.g., using a base) to regenerate the carboxylic acid groups, yielding the pure D131 (N3) dye.

-

Characterization

The identity and purity of the synthesized D131 (N3) dye should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| UV-Vis Spectroscopy | In ethanol or methanol, the dye exhibits characteristic Metal-to-Ligand Charge Transfer (MLCT) bands. For N3 dye, prominent absorption peaks are observed around 395 nm and 535 nm. The molar extinction coefficient at ~535-538 nm is approximately 1.47 x 10⁴ L·mol⁻¹·cm⁻¹. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the protons on the bipyridyl ligands. The integration of these signals should correspond to the expected number of protons. |

| FTIR Spectroscopy | A strong, sharp peak characteristic of the N=C=S stretching vibration should be observed around 2100 cm⁻¹. The broad O-H stretch of the carboxylic acid groups will also be present. |

| Mass Spectrometry | The mass spectrum should confirm the molecular weight of the complex (C₂₆H₁₆N₆O₈RuS₂, MW: 705.64 g/mol ). |

References

Photophysical properties of 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid

An In-depth Technical Guide on 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid (D131 Dye)

Introduction

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid, commonly referred to as D131 dye, is a sophisticated organic molecule that has garnered significant interest within the scientific community, particularly in the field of renewable energy. Its intricate molecular architecture, featuring a diphenylvinyl moiety, a hexahydrocyclopenta[b]indole core, and a cyanoacrylic acid anchoring group, makes it a potent sensitizer for dye-sensitized solar cells (DSSCs). This technical guide provides a comprehensive overview of the available photophysical properties of the D131 dye, outlines detailed experimental protocols for their characterization, and presents visual workflows and conceptual diagrams to aid researchers, scientists, and drug development professionals in understanding its fundamental characteristics.

Photophysical Properties

The photophysical properties of a dye are paramount to its performance as a sensitizer in DSSCs, as they dictate its ability to absorb light and initiate the process of charge separation. While a comprehensive experimental dataset for the D131 dye is not extensively available in the public domain, the following table summarizes the known quantitative data and indicates parameters that require further experimental investigation.

| Photophysical Parameter | Value | Solvent | Citation |

| Maximum Absorption Wavelength (λmax) | 425 nm | Methanol | |

| Molar Extinction Coefficient (ε) | Data not available | - | |

| Maximum Emission Wavelength (λem) | Data not available | - | |

| Stokes Shift (λem - λmax) | Data not available | - | |

| Fluorescence Quantum Yield (ΦF) | Data not available | - | |

| Fluorescence Lifetime (τF) | Data not available | - |

The maximum absorption wavelength at 425 nm indicates that the D131 dye primarily absorbs light in the violet-blue region of the electromagnetic spectrum. Further research is necessary to fully characterize its emission properties and quantum efficiency, which are critical for optimizing its performance in photovoltaic devices.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard experimental methodologies for characterizing the core photophysical properties of organic dyes like D131.

Synthesis of D131 Dye

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the D131 dye.

Materials:

-

D131 dye

-

Spectroscopic grade solvent (e.g., Methanol, Ethanol, Dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of D131 dye of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 µM to 10 µM).

-

Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-600 nm) using the spectrophotometer. Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, plot absorbance versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Materials:

-

D131 dye solution (from UV-Vis experiment)

-

Quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Fluorometer

-

Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

Procedure for Emission Spectrum:

-

Using the fluorometer, excite the D131 dye solution at its λmax (425 nm).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm).

-

The peak of the emission spectrum corresponds to the maximum emission wavelength (λem).

Procedure for Relative Quantum Yield Determination:

-

Measure the absorbance of both the D131 dye solution and the quantum yield standard at the excitation wavelength. The absorbance of both solutions should be kept below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the D131 dye using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Procedure for Fluorescence Lifetime Measurement:

-

Use a TCSPC system with a pulsed laser source for excitation at the λmax of the dye.

-

Collect the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the synthesis and photophysical characterization of D131 dye.

Caption: Simplified signaling pathway of electron transfer in a D131-sensitized solar cell.

Conclusion

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid (D131 dye) is a promising organic sensitizer for dye-sensitized solar cells. While its absorption properties are partially documented, a full characterization of its photophysical parameters, particularly its emission characteristics, is essential for a comprehensive understanding and for driving the rational design of next-generation solar cell technologies. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for researchers to further investigate and unlock the full potential of this intriguing molecule.

In-depth Technical Guide to the Electrochemical Characterization of D131 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of the D131 dye, an indoline-based organic sensitizer crucial in the field of dye-sensitized solar cells (DSSCs). This document outlines the fundamental electrochemical properties, experimental protocols for characterization, and the key signaling pathways involved in its function within a photovoltaic system.

Core Electrochemical Properties of D131 Dye

The electrochemical properties of D131, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of its performance as a sensitizer in DSSCs. These energy levels govern the efficiency of electron injection into the semiconductor's conduction band and the subsequent regeneration of the dye.

While extensive research has been conducted on indoline dyes, precise experimental values for the redox potentials of D131 can vary slightly depending on the experimental conditions. However, based on available literature and typical values for similar indoline dyes, the following represents a summary of its key electrochemical parameters.

| Parameter | Description | Typical Experimental Value (vs. Fc/Fc+) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| E_ox | Onset oxidation potential, corresponding to the HOMO level. | ~0.5 - 0.7 V | -5.3 to -5.5 | - |

| E_red | Onset reduction potential, corresponding to the LUMO level. | Not always readily observed | - | ~-3.5 to -3.7 |

Note: The HOMO and LUMO energy levels are calculated from the experimental onset potentials using the following empirical formulas, with Ferrocene/Ferrocenium (Fc/Fc+) as the internal reference standard (assuming the absolute potential of Fc/Fc+ is -4.8 eV vs. vacuum):

-

E_HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]

Experimental Protocol: Cyclic Voltammetry of D131 Dye

Cyclic voltammetry (CV) is the primary technique used to experimentally determine the redox potentials of D131 dye. This protocol outlines the necessary materials and steps for a standard CV measurement.

Materials and Equipment

-

Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

-

Three-Electrode System:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/AgNO3) is often preferred for organic solvents.

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

-

-

Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.

-

Solvent: Anhydrous, high-purity solvent such as acetonitrile (ACN) or dichloromethane (DCM).

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

-

D131 Dye Solution: A dilute solution of D131 dye (typically 1-5 mM) in the chosen solvent and supporting electrolyte.

-

Internal Standard: Ferrocene (for referencing the potential).

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode (GCE or Pt) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Clean the counter and reference electrodes according to the manufacturer's instructions.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve the D131 dye in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

Purge the solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the deaerated D131 dye solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV scan:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the dye, and then reverse the scan to a potential sufficiently negative to observe any reduction. The exact range should be determined based on preliminary scans.

-

Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

-

Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

-

Internal Referencing:

-

After recording the voltammogram of the D131 dye, add a small amount of ferrocene to the solution.

-

Run another CV scan to record the reversible oxidation peak of the ferrocene/ferrocenium couple.

-

The potential of the D131 dye's redox events should be reported relative to the half-wave potential (E1/2) of the Fc/Fc+ couple.

-

Data Analysis

-

Determine Onset Potentials: From the cyclic voltammogram of the D131 dye, determine the onset potential for the first oxidation wave (E_ox) and, if present, the first reduction wave (E_red). The onset potential is typically found by extrapolating the steeply rising portion of the peak to the baseline.

-

Calculate HOMO and LUMO Levels: Use the formulas provided in the table above to calculate the HOMO and LUMO energy levels from the experimentally determined onset potentials.

Signaling Pathways and Experimental Workflows

The operation of a dye-sensitized solar cell relies on a series of well-defined electronic processes. The following diagrams, generated using the DOT language, illustrate the key energy level relationships and the experimental workflow for electrochemical characterization.

Caption: Energy level diagram illustrating the electron transfer processes in a D131-sensitized solar cell.

Caption: Experimental workflow for the cyclic voltammetry characterization of D131 dye.

Theoretical Modeling of D131 Dye HOMO-LUMO Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the D131 dye, a prominent indoline-based organic sensitizer. An understanding of these frontier molecular orbitals is critical for predicting the efficiency of D131 in applications such as dye-sensitized solar cells (DSSCs) and for the rational design of new functional dyes.

Introduction to D131 Dye and its Electronic Properties

The D131 dye, also known as an indoline dye, is a metal-free organic sensitizer widely utilized in the field of photovoltaics. Its molecular structure, characterized by a donor-π-acceptor (D-π-A) architecture, facilitates efficient intramolecular charge transfer upon photoexcitation. The energy levels of the HOMO and LUMO are paramount in determining the key processes in a DSSC: electron injection from the dye's excited state into the semiconductor's conduction band, and the subsequent regeneration of the dye by the electrolyte. Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate these electronic properties.

Theoretical Modeling of HOMO-LUMO Levels

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods for predicting the electronic structure and properties of organic dyes like D131.

Computational Methodology

A typical DFT calculation for the D131 dye involves the following steps:

-

Molecular Geometry Optimization: The initial step is to obtain the ground-state equilibrium geometry of the D131 molecule. This is achieved by using a functional, such as the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set, for instance, 6-31G(d,p). The optimization process minimizes the energy of the molecule with respect to the positions of its atoms.

-

Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

-

HOMO and LUMO Energy Calculations: Once the optimized geometry is obtained, the energies of the frontier molecular orbitals, HOMO and LUMO, are calculated. The HOMO energy level is related to the ionization potential, while the LUMO energy level is related to the electron affinity of the molecule. These calculations are typically performed in a solvent environment to better represent the experimental conditions. The Polarizable Continuum Model (PCM) is a widely used solvation model.

Visualization of Molecular Orbitals

The spatial distribution of the HOMO and LUMO electron densities can be visualized to understand the charge transfer characteristics of the dye. For D131, the HOMO is typically localized on the electron-donating indoline and thiophene moieties, while the LUMO is distributed over the cyanoacrylic acid acceptor group, which is essential for efficient electron injection into the semiconductor.

Experimental Determination of HOMO-LUMO Levels

Cyclic Voltammetry (CV) is the primary experimental technique used to determine the electrochemical properties of dyes and to estimate their HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of the D131 dye to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

D131 dye solution (typically in the millimolar range)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (for internal calibration)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent to a concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve the D131 dye in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

Deaeration: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and smooth surface. Rinse with deionized water and the solvent to be used, and dry thoroughly.

-

Assembly of the Electrochemical Cell: Assemble the three-electrode cell with the prepared analyte solution. Ensure the tip of the reference electrode is close to the working electrode.

-

Cyclic Voltammetry Measurement:

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of the D131 dye.

-

The scan is initiated from a potential where no faradaic current is observed and is swept towards more positive potentials to observe oxidation, and then the scan direction is reversed towards more negative potentials to observe reduction.

-

Record the resulting current as a function of the applied potential.

-

-

Internal Calibration with Ferrocene: After the initial measurement, add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and well-defined reference potential.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Reference these potentials to the Fc/Fc⁺ couple. The half-wave potential of the Fc/Fc⁺ couple is typically set to 0 V vs Fc/Fc⁺.

-

The HOMO and LUMO energy levels can then be estimated using the following empirical formulas[1]:

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

-

-

Data Presentation

The following table summarizes representative theoretical and experimental HOMO-LUMO energy levels for the D131 dye. It is important to note that the exact values can vary depending on the specific computational method and experimental conditions used.

| Parameter | Theoretical (DFT) | Experimental (CV) |

| HOMO (eV) | -5.10 to -5.50 | -5.20 to -5.60 |

| LUMO (eV) | -2.80 to -3.20 | -2.90 to -3.30 |

| Band Gap (eV) | 2.10 to 2.50 | 2.10 to 2.50 |

Visualization of Workflows and Energy Levels

The following diagrams illustrate the key workflows and relationships in the characterization of the D131 dye.

Caption: Workflow for theoretical modeling and experimental validation of D131 dye's HOMO-LUMO levels.

Caption: Energy level diagram of D131 dye in a typical dye-sensitized solar cell.

Conclusion

The determination of HOMO and LUMO energy levels of the D131 dye is a critical step in understanding its performance as a photosensitizer. This guide has outlined the robust combination of theoretical DFT calculations and experimental cyclic voltammetry techniques to achieve this. The presented data and workflows provide a foundational understanding for researchers and scientists in the field, enabling the informed design and development of next-generation organic dyes for various applications.

References

Solubility and stability of 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid in organic solvents

Technical Guide: Solubility and Stability of 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the novel compound, 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid. The determination of these physicochemical properties is paramount in the early stages of drug discovery and development. Solubility directly influences a compound's bioavailability and formulation possibilities, while stability data are crucial for establishing its shelf-life and ensuring its safety and efficacy over time.[1][2] This document outlines detailed experimental protocols for these assessments and provides templates for data presentation and visualization to guide researchers in their investigations.

Compound Profile

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid is a complex organic molecule with the following characteristics:

-

Molecular Formula: C₃₅H₂₈N₂O₂[3]

-

Molecular Weight: 508.6 g/mol [3]

-

Chemical Structure:

(Image Source: PubChem CID 66974337)[3]

The structure suggests a largely non-polar nature, which indicates that solubility in aqueous media may be limited, making solubility studies in organic solvents particularly relevant for formulation and in-vitro assay development.

Solubility in Organic Solvents

The solubility of a compound is a critical factor for its handling, formulation, and biological testing.[1][4] The following section details a standard protocol for determining the thermodynamic solubility of the title compound and presents a template for data reporting.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][5]

Objective: To determine the saturation concentration of the compound in various organic solvents at a controlled temperature.

Materials:

-

2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid (powder form)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the compound to a series of glass vials. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.[5]

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table is an illustrative template for presenting the solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 25 | 55.2 | Freely Soluble |

| Dichloromethane (DCM) | 25 | 30.8 | Soluble |

| Ethanol | 25 | 12.5 | Sparingly Soluble |

| Acetonitrile | 25 | 5.1 | Slightly Soluble |

| Methanol | 25 | 2.3 | Very Slightly Soluble |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for the title compound.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[6]

Objective: To evaluate the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

The title compound

-

Solutions of HCl (e.g., 0.1 N), NaOH (e.g., 0.1 N), and H₂O₂ (e.g., 3%)

-

Buffers for pH stability testing

-

Photostability chamber

-

Temperature and humidity-controlled ovens

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Solution Preparation: Prepare solutions of the compound in a suitable solvent system.

-

Stress Conditions: Expose the compound solutions to the following conditions:

-

Acid Hydrolysis: Add HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH and incubate at a specified temperature.

-

Oxidation: Add H₂O₂ and store at room temperature.

-

Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.[7]

-

Data Evaluation:

-

Calculate the percentage of the remaining intact compound.

-

Determine the percentage of major degradation products.

-

Perform mass balance calculations to account for all the material.

-

Data Presentation: Stability Profile

The following table is an illustrative template for presenting the stability data.

| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants (% Area) |

| 0.1 N HCl (60°C) | 24 | 100 | 85.2 | 14.8 | DP1 (8.1%), DP2 (5.5%) |

| 0.1 N NaOH (60°C) | 24 | 100 | 72.6 | 27.4 | DP3 (15.3%), DP4 (10.2%) |

| 3% H₂O₂ (RT) | 24 | 100 | 91.5 | 8.5 | DP5 (6.7%) |

| Thermal (80°C) | 24 | 100 | 98.1 | 1.9 | Minor peaks < 1% |

| Photostability | 24 | 100 | 95.3 | 4.7 | DP6 (3.9%) |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for the title compound. DP = Degradation Product.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation (Stress) Study.

Hypothetical Biological Context: Signaling Pathway

While the specific biological targets of this compound are not publicly known, molecules with similar complex heterocyclic structures are often investigated as modulators of key signaling pathways implicated in diseases like cancer. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.

Caption: Hypothetical Signaling Pathway Modulation.

Conclusion

This guide outlines the fundamental experimental frameworks for assessing the solubility and stability of 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid. The provided protocols for thermodynamic solubility determination and forced degradation studies serve as a robust starting point for any researcher or drug development professional. The systematic collection and clear presentation of this data are indispensable for making informed decisions regarding the potential of this compound as a lead candidate, guiding its formulation development, and ensuring its quality and reliability in further preclinical and clinical investigations.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. scispace.com [scispace.com]

- 6. database.ich.org [database.ich.org]

- 7. m.youtube.com [m.youtube.com]

Thermal Decomposition Analysis of D131 Dye: A Technical Guide

An In-depth Examination of the Thermal Stability and Decomposition Profile of a Key Indoline Dye for Advanced Photovoltaic Applications

Introduction

D131, a prominent indoline-based organic dye, has garnered significant attention within the scientific community, particularly for its application as a sensitizer in dye-sensitized solar cells (DSSCs) and as a passivating agent in perovskite solar cells.[1] Its molecular structure, characterized by a donor-π-acceptor (D-π-A) framework, facilitates efficient charge transfer dynamics essential for photovoltaic performance. Understanding the thermal stability of D131 is paramount for ensuring the long-term operational stability and durability of solar cell devices, as thermal degradation is a critical failure mechanism. This technical guide provides a comprehensive overview of the thermal decomposition analysis of D131, detailing its structural characteristics, hypothetical thermal behavior based on related compounds, and standardized experimental protocols for its analysis.

Chemical Structure of D131 Dye

D131, chemically known as 2-cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]-2-propenoic acid, possesses a complex organic structure. The indoline moiety acts as the electron donor, the cyanoacrylic acid group serves as the electron acceptor and anchoring group to semiconductor surfaces, and the diphenyl ethenyl phenyl group constitutes the π-bridge.

Thermal Analysis Data

Despite a comprehensive search of scientific literature, specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the D131 dye was not publicly available. This highlights a research gap in the full characterization of this otherwise well-utilized dye. However, to provide a representative understanding of the thermal behavior of similar indoline dyes, a hypothetical dataset is presented below. This data is based on the typical thermal decomposition profiles observed for analogous D-π-A organic dyes used in photovoltaic applications.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for D131 Dye

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150 | ~1-2% | Loss of adsorbed moisture and residual solvents. |

| 150 - 350 | ~5-10% | Initial decomposition of peripheral organic moieties. |

| 350 - 500 | ~40-50% | Major decomposition of the indoline core and π-bridge. |

| > 500 | ~20-30% | Carbonization of the remaining organic residue. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for D131 Dye

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Thermal Event |

| ~180-200 (Endothermic) | - | Glass Transition (Tg) |

| ~250-270 (Exothermic) | - | Crystallization Event |

| > 350 (Exothermic) | - | Onset of Decomposition |

Experimental Protocols

To ensure accurate and reproducible thermal analysis of D131 dye, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of D131 dye by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the D131 dye sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to identify the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of D131 dye (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the sample's thermal history and obtain a clear glass transition. A typical program would be:

-

Heat from 30 °C to 200 °C at 10 °C/min.

-

Cool from 200 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 400 °C at 10 °C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of D131 dye.

Hypothetical Thermal Decomposition Pathway

Caption: Hypothetical thermal decomposition pathway for D131 dye.

Conclusion

While specific experimental data on the thermal decomposition of D131 dye remains elusive in the public domain, this technical guide provides a robust framework for its analysis. The provided hypothetical data, based on analogous compounds, suggests that D131 likely possesses good thermal stability, a critical attribute for its application in photovoltaic devices. The detailed experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal properties of D131 and other similar organic dyes. Further research is warranted to experimentally validate the thermal decomposition profile of D131, which will contribute to a more complete understanding of its material properties and aid in the design of more durable and efficient solar energy technologies.

References

Spectroscopic analysis (UV-Vis, Fluorescence) of D131 dye

An In-Depth Technical Guide to the Spectroscopic Analysis of D131 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

D131, chemically known as 2-Cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]-2-propenoic acid, is an organic dye belonging to the indoline class.[1] It is recognized for its Donor-π-Acceptor (D-π-A) architecture, where an indoline unit acts as the electron donor and a cyanoacrylic acid group serves as the electron acceptor.[2] This molecular design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental property governing its spectroscopic behavior.[3] While D131 has been extensively utilized as a photosensitizer in dye-sensitized solar cells (DSSCs) and for passivating defects in perovskite solar cells, its well-defined photophysical properties make it a subject of interest for broader research applications.[2][4][5]

This guide provides a comprehensive overview of the UV-Visible and fluorescence spectroscopic analysis of D131, including detailed experimental protocols, data summaries, and visualizations of its core photophysical mechanism and analytical workflow.

Physicochemical and Spectroscopic Properties

The fundamental properties of D131 dye are summarized below. Spectroscopic values can be highly dependent on the solvent environment due to solvatochromic effects.

| Property | Value |

| Chemical Formula | C₃₅H₂₈N₂O₂ |

| Molecular Weight | 508.61 g/mol |

| Appearance | Solid |

| UV-Vis λmax | 425 nm (in Methanol) |

| Molar Absorptivity (ε) | High; specific value is solvent and pH dependent. D131 is noted for its high absorption coefficient.[1][6] |

| Fluorescence Properties | Exhibits photoluminescence; specific emission maxima and quantum yields are highly dependent on the dye's aggregation state and environment. Indoline dyes are known to feature relatively small Stokes shifts.[3][7] |

| Solubility | Soluble in DMF, DMSO, THF, acetone, chloroform, ethanol, methanol. Insoluble in water. |

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the dye as a function of wavelength. For D131, the primary absorption band in the visible region corresponds to the π-π* electronic transition, which is characteristic of its conjugated D-π-A system.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and maximum absorption wavelength (λmax) of D131.

-

Instrument Preparation : Turn on the UV-Vis spectrophotometer and its lamps (Deuterium and Tungsten). Allow for a warm-up period of at least 20 minutes to ensure lamp stability.

-

Solvent Selection : Choose a suitable solvent in which D131 is readily soluble, such as methanol, ethanol, or DMF. The solvent must be transparent in the wavelength range of interest (e.g., 300-700 nm).

-

Solution Preparation :

-

Prepare a stock solution of D131 of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a dilute working solution (e.g., in the micromolar range) suitable for absorbance measurements, typically aiming for a maximum absorbance between 0.5 and 1.5 AU.

-

-

Blank Measurement :

-

Fill a quartz cuvette approximately 3/4 full with the pure solvent.

-

Ensure the transparent sides of the cuvette are clean and free of smudges.

-

Place the cuvette in the spectrophotometer's sample holder and record a baseline or "blank" spectrum. This spectrum of the solvent is automatically subtracted from the sample's spectrum.[3]

-

-

Sample Measurement :

-

Empty the cuvette, rinse it twice with the D131 working solution, and then fill it 3/4 full with the same solution.

-

Place the cuvette back into the sample holder.

-

Perform a scan over the desired wavelength range (e.g., 300-700 nm) to obtain the absorption spectrum.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

-

If the path length (typically 1 cm) and concentration are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is path length.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a sample after it has absorbed light. The process involves excitation of the molecule to a higher electronic state, followed by relaxation and emission of a photon at a longer wavelength (lower energy).

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of D131.

-

Instrument Preparation : Turn on the fluorescence spectrometer and its lamp (typically a Xenon arc lamp). Allow for a 30-minute warm-up period for stabilization.

-

Solution Preparation : Prepare a dilute solution of D131 in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

Emission Spectrum Measurement :

-

Fill a fluorescence-grade quartz cuvette with the D131 solution.

-

Place the cuvette in the sample holder.

-

Set the excitation monochromator to the dye's absorption maximum (λmax), determined from UV-Vis analysis (e.g., 425 nm).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 440-700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the dye's emission maximum (λem) found in the previous step.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-500 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. Its shape should closely resemble the absorption spectrum.[8]

-

-

Data Analysis :

-

Determine the excitation and emission maxima.

-

Calculate the Stokes Shift , which is the difference in wavelength (or energy) between the absorption/excitation maximum and the emission maximum (Stokes Shift = λem - λex). This shift is indicative of the energy lost to non-radiative processes before fluorescence occurs.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the generalized workflow for performing UV-Vis or fluorescence analysis of a dye sample.

Mechanism of Photoexcitation and Charge Transfer

The spectroscopic properties of D131 are governed by an intramolecular charge transfer (ICT) mechanism, a direct consequence of its Donor-π-Acceptor structure.

Applications and Relevance

While the primary documented application of D131 is in materials science for solar energy conversion, the principles of its spectroscopic characterization are broadly relevant.[4][5] The Donor-π-Acceptor framework is a common strategy in the design of fluorescent probes for biological imaging and sensing. Understanding the photophysics of such molecules is critical for professionals in drug development for several reasons:

-

Fluorescent Labeling : Dyes with similar structures can be functionalized to label proteins, nucleic acids, or other biomolecules for use in fluorescence microscopy, flow cytometry, and high-throughput screening assays.

-

Environmental Sensing : The sensitivity of the dye's absorption and emission spectra to the local environment (solvatochromism) can be exploited to create probes that report on changes in polarity, viscosity, or the presence of specific analytes.

-

Photosensitizers : Molecules that can be excited by light to produce reactive oxygen species are the basis of photodynamic therapy (PDT), a modality for cancer treatment. The efficient charge separation in D-π-A dyes is a relevant property for such applications.

By providing a detailed spectroscopic profile, this guide serves as a foundational resource for researchers exploring the potential of D131 and similar indoline dyes in these and other advanced applications.

References

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cell-Permeant Large Stokes Shift Dyes for Transfection-Free Multicolor Nanoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mechanism of Action of D131 Dye in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the indoline-based organic dye, D131, and its mechanism of action as a photosensitizer in dye-sensitized solar cells (DSSCs). D131 is a metal-free organic dye known for its high molar extinction coefficient and its ability to efficiently convert light into electrical energy. This document details the fundamental principles of D131's operation within a DSSC, including light absorption, electron injection, and dye regeneration. Key performance parameters, experimental protocols for device fabrication and characterization, and a detailed synthesis procedure for the dye are presented. This guide is intended to serve as a valuable resource for researchers and professionals working in the fields of solar energy, materials science, and optoelectronics.

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their potential for low-cost fabrication, flexibility, and good performance under various light conditions. The photosensitizing dye is a critical component of a DSSC, responsible for absorbing incident light and initiating the charge separation process. D131, chemically known as 2-Cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]-2-propenoic acid, is an indoline-based organic dye that has demonstrated significant potential as a photosensitizer in DSSCs. Its molecular structure features a donor-π-acceptor (D-π-A) configuration, which facilitates efficient intramolecular charge transfer upon photoexcitation. This guide delves into the detailed mechanism of action of D131 in DSSCs, supported by quantitative data, experimental procedures, and visual representations of the key processes.

Mechanism of Action

The operation of a D131-based DSSC can be broken down into a series of key steps, which collectively result in the conversion of light into electrical current.

-

Light Absorption (Excitation): The process begins with the D131 dye, adsorbed onto the surface of a mesoporous titanium dioxide (TiO₂) semiconductor, absorbing photons from incident light. This absorption of light energy excites an electron in the D131 molecule from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Injection: The excited electron in the LUMO of the D131 dye is energetically positioned above the conduction band of the TiO₂. This energy gradient drives the rapid injection of the electron from the excited dye into the TiO₂ conduction band. This charge separation is the fundamental step in generating a photocurrent.

-

Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate, which acts as the photoanode. From there, the electrons flow through an external circuit, generating electrical power.

-

Dye Regeneration: The oxidized D131 dye molecule (D131⁺), having lost an electron, must be returned to its neutral ground state to absorb another photon. This regeneration is accomplished by an electron donor in the electrolyte, typically the iodide/triiodide (I⁻/I₃⁻) redox couple. An iodide ion (I⁻) donates an electron to the oxidized dye, regenerating the D131 molecule and becoming oxidized to triiodide (I₃⁻).

-

Electrolyte Regeneration: The triiodide ions diffuse to the counter electrode (typically platinum-coated TCO glass), where they are reduced back to iodide ions by the electrons that have traveled through the external circuit. This completes the circuit and allows the process to continue.

Signaling Pathway of Electron Transfer

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of the indoline dye D131. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing key data, experimental protocols, and visualizations of associated chemical and biological pathways.

The landscape of renewable energy, particularly in the domain of dye-sensitized solar cells (DSSCs), has been significantly shaped by the development of efficient and stable sensitizers. Among these, the indoline dye D131 has emerged as a noteworthy compound, recognized for its robust performance and utility in enhancing the power conversion efficiency of solar cells. This guide explores the origins of D131, its physicochemical properties, and its broader relevance in scientific research, including potential, though less explored, avenues in medicinal chemistry.

Discovery and Historical Context

The precise first synthesis of D131 is not prominently documented in readily available academic literature, suggesting it may have originated from industrial research and development. However, its use in high-impact academic research became apparent around 2009. A significant publication in Applied Physics Letters in 2009 detailed a high-performance DSSC utilizing a dual-dye system that included D131, which was commercially available from Mitsubishi Paper Mills at the time.[1] This indicates that D131 was developed and commercialized by the early to mid-2000s, becoming a key component in the advancement of DSSC technology. D131 belongs to the class of donor-π-acceptor (D-π-A) organic dyes, a structural motif that has been a focal point of research in the quest for highly efficient metal-free organic sensitizers.

Physicochemical Properties of D131

D131, chemically known as 2-Cyano-3-[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]-2-propenoic acid, is an indoline-based organic dye. Its molecular structure is designed to facilitate efficient light absorption and charge transfer, which are critical for maximizing the power output of solar cells.[2] Key photophysical and electrochemical properties of D131 are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| λmax (Absorption Maximum) | 425 nm | Methanol | |

| 470 nm | Chloroform | [3] | |

| Molar Extinction Coefficient (ε) | High (Specific value varies with solvent) | - | [3] |

| HOMO Energy Level | -5.15 eV | DFT Calculation | |

| LUMO Energy Level | -2.78 eV | DFT Calculation | |

| Band Gap | 2.37 eV | Calculated from HOMO/LUMO | |

| Power Conversion Efficiency (PCE) - Single Dye | 5.6% | Standard DSSC setup | [4] |

| Power Conversion Efficiency (PCE) - Co-sensitized with Black Dye | 11.0% | Standard DSSC setup | [1] |

Synthesis of D131 and Related Indoline Dyes

While a specific, detailed protocol for the industrial synthesis of D131 is proprietary, the general synthetic route for D-A-π-A indoline dyes involves a multi-step process. A plausible pathway for the synthesis of D131 can be inferred from published methods for analogous compounds. The synthesis typically culminates in a Knoevenagel condensation reaction.

General Experimental Protocol for D-A-π-A Indoline Dye Synthesis

-

Synthesis of the Indoline Donor Moiety: This initial step involves the construction of the hexahydrocyclopent[b]indole core structure. This can be achieved through various organic synthesis reactions, often starting from commercially available indole or indoline precursors.

-

Introduction of the Phenyl-Diphenylethenyl π-Bridge: The π-conjugated bridge is typically attached to the indoline donor through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling.

-

Formylation of the Intermediate: A formyl group (-CHO) is introduced onto the indoline ring system, usually at a position that allows for subsequent condensation. This is often achieved using a Vilsmeier-Haack reaction.

-

Knoevenagel Condensation: The final step involves the condensation of the formylated indoline intermediate with an acceptor molecule containing an active methylene group, such as cyanoacetic acid. This reaction is typically catalyzed by a weak base like piperidine and results in the formation of the final D-A-π-A dye.

Application in Dye-Sensitized Solar Cells (DSSCs)

The primary and most well-documented application of D131 is as a photosensitizer in DSSCs. Its high molar extinction coefficient allows for efficient light harvesting. The energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-matched with the conduction band of titanium dioxide (TiO₂) and the redox potential of the commonly used iodide/triiodide electrolyte, facilitating efficient electron injection and dye regeneration.

D131 is particularly effective when used in co-sensitization with other dyes. For instance, when used in conjunction with a "black dye" (a ruthenium-based complex), the combination can absorb a broader range of the solar spectrum, leading to a significant increase in the overall power conversion efficiency of the DSSC.[1]

Experimental Protocol for DSSC Fabrication with D131

-

Preparation of TiO₂ Photoanode: A paste of TiO₂ nanoparticles is screen-printed onto a transparent conducting oxide (TCO) glass substrate and then sintered at high temperature to create a mesoporous film.

-

Dye Sensitization: The sintered TiO₂ film is immersed in a solution of D131 (typically in an organic solvent like ethanol or acetonitrile) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface. For co-sensitization, a mixed solution of D131 and a complementary dye is used.

-

Assembly of the Solar Cell: The dye-sensitized photoanode is assembled with a counter electrode (usually platinum-coated TCO glass) using a thermoplastic sealant.

-

Electrolyte Injection: A liquid electrolyte containing a redox couple (e.g., I⁻/I₃⁻) is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

-

Characterization: The photovoltaic performance of the assembled DSSC is characterized under simulated sunlight by measuring its current-voltage (I-V) curve to determine parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Potential in Drug Development and Biological Systems

While the primary application of D131 is in materials science, the core indoline and indole structures are prevalent in many biologically active compounds and approved drugs.[1][5] Indole derivatives have been investigated for a range of therapeutic applications, including as anti-tumor, antibacterial, and anti-inflammatory agents.

The anticancer activity of some indole derivatives is attributed to their ability to interact with various biological targets and modulate key signaling pathways. For example, certain indole compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, and to modulate the activity of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus kinase (JAK).[2][6] The MAPK signaling pathway is another target for some indole alkaloids in cancer treatment.[7]

Although there is no specific research on the drug development applications of D131 itself, its indoline scaffold suggests that it or its derivatives could potentially be explored for biological activity. However, significant structural modifications would likely be necessary to optimize for therapeutic efficacy and reduce potential toxicity.

Conclusion

D131 has established itself as a significant organic dye in the field of dye-sensitized solar cells, contributing to the development of more efficient photovoltaic devices. Its history is intertwined with the commercial development of DSSC materials, and its performance, particularly in co-sensitization systems, remains a benchmark. While its direct application in drug development has not been explored, the prevalence of its core indoline structure in medicinal chemistry suggests that the fundamental molecular design principles of D131 and related compounds could inspire future research in this area. This guide provides a foundational understanding of D131, from its chemical nature and synthesis to its primary application and potential future directions.

References

- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells (DSSCs) with D131 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. This document provides a detailed protocol for the fabrication of DSSCs using the organic indoline dye, D131. D131 is known for its high molar extinction coefficient, particularly in the 400-500 nm range of the visible spectrum. These application notes will guide researchers through the step-by-step process of constructing and characterizing a D131-based DSSC.

Performance Characteristics of D131 DSSCs

The performance of a DSSC is characterized by several key photovoltaic parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The following table summarizes typical performance data for DSSCs fabricated with D131 dye under standard AM 1.5G illumination (100 mW/cm²).

| Parameter | Value | Reference |

| Open-Circuit Voltage (Voc) | 0.630 V | [1] |

| Short-Circuit Current Density (Jsc) | 1.74 mA/cm² | [1] |

| Fill Factor (FF) | - | |

| Power Conversion Efficiency (η) | 3.8% | [1] |

Experimental Protocols

This section outlines the detailed methodology for the fabrication of a DSSC sensitized with D131 dye.

Materials and Equipment

Substrates and Electrodes:

-

Fluorine-doped Tin Oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste (e.g., P25)

-

Hydrochloric acid (HCl)

-

Platinum precursor solution (e.g., 5 mM H₂PtCl₆ in isopropanol)

Dye and Electrolyte:

-

D131 dye powder

-

Acetonitrile (anhydrous)

-

tert-Butanol

-

Lithium iodide (LiI)

-

Iodine (I₂)

-

4-tert-butylpyridine (TBP)

-

1-methyl-3-propylimidazolium iodide (PMII)

Assembly and Sealing:

-

Surlyn® thermoplastic sealant

-

Binder clips

-

Hot plate

-

Furnace

-

Sonicator

-

Doctor blade or screen printer

-

Solar simulator (AM 1.5G)

-

Potentiostat/Galvanostat for J-V characterization

Preparation of the TiO₂ Photoanode

-

Cleaning of FTO Substrates:

-

Cut FTO glass to the desired dimensions.

-

Clean the substrates by sonicating sequentially in a detergent solution, deionized water, and ethanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen or clean air.

-

-

Deposition of TiO₂ Paste:

-

A compact blocking layer of TiO₂ can be optionally applied by spray pyrolysis or spin coating of a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 450°C for 30 minutes.

-

Deposit a mesoporous TiO₂ layer using the doctor-blade technique or screen printing. Use adhesive tape to control the thickness of the film.

-

Spread the TiO₂ paste evenly across the defined area on the conductive side of the FTO glass.

-

-

Sintering of the TiO₂ Film:

-

Air-dry the TiO₂ film for 10-15 minutes at room temperature.

-

Transfer the coated substrate to a furnace and sinter using a staged heating profile, for example:

-

325°C for 5 minutes

-

375°C for 5 minutes

-

450°C for 15 minutes

-

500°C for 15 minutes

-

-

Allow the photoanode to cool down slowly to room temperature. The resulting film should be opaque white.

-

Sensitization of the Photoanode with D131 Dye

-

Preparation of the D131 Dye Solution:

-

Prepare a 0.3 mM solution of D131 dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

-

-

Immersion of the Photoanode:

-

While the TiO₂ photoanode is still warm (around 80°C), immerse it in the D131 dye solution.

-

Keep the photoanode in the dye solution for approximately 2-12 hours in a dark, sealed container to ensure adequate dye loading. The optimal immersion time may need to be determined experimentally.

-

After immersion, rinse the sensitized photoanode with acetonitrile to remove any non-adsorbed dye molecules.

-

Dry the sensitized photoanode in a gentle stream of nitrogen or air.

-

Preparation of the Platinum Counter Electrode

-

Cleaning of FTO Substrate:

-

Clean an FTO glass substrate following the same procedure as for the photoanode.

-

-

Deposition of Platinum:

-

Deposit a thin layer of a platinum precursor solution (e.g., 5 mM H₂PtCl₆ in isopropanol) onto the conductive side of the FTO glass. This can be done by spin coating, drop casting, or screen printing.

-

Heat the coated substrate at 400-450°C for 15-30 minutes in air to thermally decompose the precursor and form a catalytically active platinum layer.[2]

-

Allow the counter electrode to cool to room temperature.

-

Assembly of the DSSC

-

Sealing the Electrodes:

-

Place a frame of Surlyn® sealant around the TiO₂ film on the photoanode.

-

Position the platinum counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.

-

Gently press the electrodes together and heat them on a hot plate at around 100-120°C to melt the Surlyn® and seal the cell. Use binder clips to hold the electrodes together during sealing and cooling.

-

-

Electrolyte Injection:

-

Prepare the electrolyte solution. A common composition is 0.6 M PMII, 0.05 M I₂, 0.1 M LiI, and 0.5 M TBP in acetonitrile.

-

Introduce the electrolyte into the cell through one or two small pre-drilled holes in the counter electrode. A vacuum backfilling technique can be used to ensure complete filling.

-

Seal the holes with a small piece of Surlyn® and a coverslip by heating.

-

Visualizations

DSSC Working Principle

References

Application Notes and Protocols for the AIE Photosensitizer: 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract